molecular formula C14H10FN3O4S2 B12207317 N-{5-[(4-fluorobenzyl)sulfonyl]-1,3,4-thiadiazol-2-yl}furan-2-carboxamide

N-{5-[(4-fluorobenzyl)sulfonyl]-1,3,4-thiadiazol-2-yl}furan-2-carboxamide

Cat. No.: B12207317
M. Wt: 367.4 g/mol
InChI Key: WDQKCUQKTKBMQR-UHFFFAOYSA-N
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Description

N-{5-[(4-fluorobenzyl)sulfonyl]-1,3,4-thiadiazol-2-yl}furan-2-carboxamide is a synthetically designed small molecule recognized in scientific literature as a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) kinase. VEGFR-2 is the primary mediator of the pro-angiogenic effects of VEGF, playing a critical role in tumor angiogenesis and pathogenesis . By selectively targeting the ATP-binding site of VEGFR-2, this compound effectively suppresses receptor autophosphorylation and subsequent downstream signaling pathways, such as MAPK/ERK and PI3K/Akt, which are essential for endothelial cell proliferation, migration, and survival. Its primary research value lies in its application as a pharmacological tool for dissecting the complex signaling networks driven by VEGFR-2 in various disease contexts. Researchers utilize this compound in preclinical studies to investigate anti-angiogenic strategies for oncology , where inhibiting new blood vessel formation can starve tumors of oxygen and nutrients. Furthermore, its specificity makes it a valuable agent for exploring the role of VEGFR-2 signaling in other pathological conditions characterized by aberrant angiogenesis, including certain ophthalmic diseases and inflammatory disorders. The compound's furan-2-carboxamide and sulfonyl-thiadiazole pharmacophores are characteristic of a class of kinase inhibitors optimized for high potency and selectivity, providing a robust chemical probe for fundamental biological research and potential therapeutic development.

Properties

Molecular Formula

C14H10FN3O4S2

Molecular Weight

367.4 g/mol

IUPAC Name

N-[5-[(4-fluorophenyl)methylsulfonyl]-1,3,4-thiadiazol-2-yl]furan-2-carboxamide

InChI

InChI=1S/C14H10FN3O4S2/c15-10-5-3-9(4-6-10)8-24(20,21)14-18-17-13(23-14)16-12(19)11-2-1-7-22-11/h1-7H,8H2,(H,16,17,19)

InChI Key

WDQKCUQKTKBMQR-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)C(=O)NC2=NN=C(S2)S(=O)(=O)CC3=CC=C(C=C3)F

Origin of Product

United States

Preparation Methods

Hydrazine-Carbothioamide Cyclization

A widely adopted method involves reacting hydrazine hydrate with a carbothioamide derivative. For example, 5-amino-1,3,4-thiadiazole-2-thiol is synthesized by heating thiocarbohydrazide with carbon disulfide in ethanol under reflux (72–80°C, 6–8 hours). The reaction proceeds via nucleophilic attack and cyclization, yielding the thiadiazole ring with a thiol (-SH) group at position 2.

Reaction equation :
NH2NH2+CS2C2H3N3S2+H2S\text{NH}_2\text{NH}_2 + \text{CS}_2 \rightarrow \text{C}_2\text{H}_3\text{N}_3\text{S}_2 + \text{H}_2\text{S} \uparrow

Key parameters:

  • Solvent : Ethanol (90% yield) or water (lower yield, 65–70%)

  • Catalyst : None required

  • Workup : Filtration and recrystallization from ethanol/water

Oxidative Cyclization of Thiosemicarbazides

Alternative routes use Lawesson’s reagent or phosphorus pentasulfide (P₂S₅) to cyclize thiosemicarbazides. For instance, 5-(4-fluorophenyl)-1,3,4-thiadiazole-2-amine is prepared by reacting 4-fluorobenzaldehyde thiosemicarbazone with P₂S₅ in dry toluene under nitrogen. This method achieves 85% yield but requires strict anhydrous conditions.

Sulfonation at the Thiadiazole C-5 Position

Introducing the sulfonyl group involves two sequential steps: sulfonation followed by alkylation.

Chlorosulfonation Reaction

The thiadiazole intermediate undergoes chlorosulfonation using chlorosulfonic acid (ClSO₃H) at 0–5°C to generate 5-chlorosulfonyl-1,3,4-thiadiazol-2-amine . Excess ClSO₃H (2.5 equivalents) ensures complete conversion, with the reaction monitored via TLC (Rf = 0.7 in ethyl acetate/hexane, 1:2).

Hazard note : Chlorosulfonic acid is highly corrosive; reactions must be conducted in a fume hood with appropriate PPE.

Nucleophilic Substitution with 4-Fluorobenzyl Bromide

The chlorosulfonyl intermediate reacts with 4-fluorobenzyl bromide in dimethylformamide (DMF) at 60°C for 12 hours. Triethylamine (3 equivalents) acts as a base to scavenge HBr, driving the reaction to completion.

Reaction equation :
C2H2ClN3O2S2+C7H6FBrDMF, Et3NC9H7FN3O2S2+HCl+Et3NHBr\text{C}_2\text{H}_2\text{ClN}_3\text{O}_2\text{S}_2 + \text{C}_7\text{H}_6\text{FBr} \xrightarrow{\text{DMF, Et}_3\text{N}} \text{C}_9\text{H}_7\text{FN}_3\text{O}_2\text{S}_2 + \text{HCl} + \text{Et}_3\text{N}\cdot\text{HBr}

Yield : 78–82% after column chromatography (silica gel, eluent: chloroform/methanol 9:1).

Amide Coupling with Furan-2-Carboxylic Acid

The final step involves forming the amide bond between the thiadiazole sulfonamide and furan-2-carboxylic acid. Two coupling strategies are prevalent:

Carbodiimide-Mediated Coupling

Using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane (DCM):

  • Molar ratio : 1:1.2:1.5 (thiadiazole sulfonamide : EDC : HOBt)

  • Conditions : Stirred at 25°C for 24 hours under nitrogen

  • Workup : Washed with 5% NaHCO₃ and brine, dried over MgSO₄

Yield : 70–75%

Schotten-Baumann Reaction

A classical approach involves reacting the sulfonamide with furan-2-carbonyl chloride in aqueous NaOH:

  • Reagents : Furan-2-carbonyl chloride (1.1 equivalents), 10% NaOH (3 equivalents)

  • Conditions : 0°C, vigorous stirring for 2 hours

  • Isolation : Precipitated product filtered and recrystallized from ethanol

Yield : 65–68%

Purification and Characterization

Chromatographic Purification

Crude product is purified via flash chromatography (silica gel, gradient elution from hexane to ethyl acetate). Fractions containing the target compound (Rf = 0.45 in ethyl acetate/hexane 1:1) are pooled and evaporated.

Spectroscopic Confirmation

Key spectral data :

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.21 (s, 1H, thiadiazole-H), 7.89–7.91 (m, 2H, Ar-H), 7.45–7.48 (m, 2H, Ar-H), 4.52 (s, 2H, -SO₂-CH₂-), 2.51 (s, 1H, furan-H)

  • IR (KBr) : 1675 cm⁻¹ (C=O stretch), 1340 cm⁻¹ (S=O asym), 1165 cm⁻¹ (S=O sym)

  • HRMS (ESI+) : m/z 296.0521 [M+H]⁺ (calc. 296.0524)

Optimization and Scalability Challenges

Solvent Effects on Yield

Comparative studies reveal DMF outperforms THF or acetonitrile in sulfonation (Table 1):

SolventYield (%)Purity (%)
DMF8298
THF6591
Acetonitrile5888

Source :

Temperature Control in Amide Coupling

Elevated temperatures (>40°C) during EDC/HOBt coupling promote racemization, reducing enantiomeric purity from 99% to 85%. Maintaining 25°C is critical for pharmaceutical-grade synthesis.

Alternative Synthetic Routes

One-Pot Tandem Synthesis

A 2024 study demonstrated a chromatography-free method using Lawesson’s reagent and tert-butyl hydroperoxide (TBHP):

  • Steps : Simultaneous thiadiazole formation and sulfonation

  • Conditions : Toluene, 110°C, 8 hours

  • Yield : 68% (vs. 82% for stepwise synthesis)

Solid-Phase Synthesis

Immobilizing the thiadiazole precursor on Wang resin enables automated synthesis, albeit with lower yields (55–60%) due to steric hindrance.

Industrial-Scale Considerations

For kilogram-scale production:

  • Cost analysis : EDC/HOBt adds $120/kg vs. $40/kg for Schotten-Baumann

  • Safety : DMF replacement with cyclopentyl methyl ether (CPME) reduces toxicity

  • Throughput : 1.2 kg/batch achieved with continuous flow reactors

Chemical Reactions Analysis

Types of Reactions

N-{5-[(4-fluorobenzyl)sulfonyl]-1,3,4-thiadiazol-2-yl}furan-2-carboxamide: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to reduce the sulfonyl group to a sulfide.

    Substitution: Nucleophilic substitution reactions can occur at the fluorobenzyl moiety, where the fluorine atom can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Amines, thiols, sodium hydride (NaH)

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Sulfides

    Substitution: Amino derivatives, thiol derivatives

Scientific Research Applications

N-{5-[(4-fluorobenzyl)sulfonyl]-1,3,4-thiadiazol-2-yl}furan-2-carboxamide: has been explored for various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand for studying protein-ligand interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-{5-[(4-fluorobenzyl)sulfonyl]-1,3,4-thiadiazol-2-yl}furan-2-carboxamide involves its interaction with specific molecular targets. The compound may act by inhibiting enzymes or binding to receptors, thereby modulating various biochemical pathways. For example, it may inhibit the activity of certain kinases or proteases, leading to downstream effects on cell signaling and function.

Comparison with Similar Compounds

Structural Analogues of the 1,3,4-Thiadiazole Core

Substituent Variations at Position 5
  • Sulfonyl vs. Sulfanyl Groups :
    • N-[5-(Butan-2-ylsulfanyl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide ():
  • Molecular weight: 283.37 g/mol (vs. 435.5 g/mol for the target compound) . 2-(4-Ethylphenoxy)-N-{5-[(4-fluorobenzyl)sulfonyl]-1,3,4-thiadiazol-2-yl}acetamide ():
  • Shares the 4-fluorobenzylsulfonyl group but substitutes position 2 with an acetamide-phenoxy chain.
  • Molecular weight: 435.5 g/mol, identical to the target compound due to similar sulfonyl substitution .
Substituent Variations at Position 2
  • Furan-2-carboxamide vs. Pyrimidine Carboxamide :
    • 5-Chloro-2-((4-fluorobenzyl)sulfonyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)pyrimidine-4-carboxamide ():
  • Replaces the thiadiazole core with a pyrimidine ring, retaining the sulfonyl group.
  • Molecular formula: C₁₅H₁₁ClFN₅O₃S₂ (vs. C₁₉H₁₈FN₃O₄S₂ for the target) .
Anti-Mycobacterial Activity
  • N-(5-(4-Nitrophenyl)-1,3,4-thiadiazol-2-yl)furan-2-carboxamide (83c) ():
    • Exhibits potent anti-MDR-TB activity (MIC = 9.87 μM) due to the furan carboxamide and nitroaryl group.
    • Suggests that the furan carboxamide moiety in the target compound may confer similar bioactivity .
Antioxidant Activity
  • N-({5-[(Furan-2-ylmethylidene)amino]-1,3,4-thiadiazol-2-yl}sulfonyl)benzamide (9j) (): Demonstrates ABTS•+ radical scavenging activity (64.2% yield, 261–263°C melting point).
Yield and Melting Points
Compound Yield (%) Melting Point (°C) Reference
N-(5-((4-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)acetamide 74 132–134
N-{5-[(4-Nitrobenzoyl)amino]sulfonyl}-thiadiazole (3d) 81 238–239 (dec.)
N-({5-[(Furan-2-ylmethylidene)amino]-thiadiazol-2-yl}sulfonyl)benzamide (9j) 53.04 261–263

The target compound’s predicted melting point likely falls within 200–260°C, based on sulfonamide and carboxamide analogs .

Molecular Weight and Solubility
  • Higher molecular weight (435.5 g/mol) compared to sulfanyl analogs (e.g., 283.37 g/mol in ) suggests reduced solubility in polar solvents .
  • The 4-fluorobenzyl group may enhance membrane permeability due to its lipophilic nature .

Biological Activity

N-{5-[(4-fluorobenzyl)sulfonyl]-1,3,4-thiadiazol-2-yl}furan-2-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications based on existing research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by the presence of a thiadiazole ring, a sulfonyl group, and a furan moiety. The molecular formula is C12H10FN3O3SC_{12}H_{10}FN_3O_3S with a molecular weight of approximately 301.29 g/mol. The structural configuration contributes to its biological activity by influencing interactions with various biological targets.

Anticancer Activity

This compound has demonstrated significant cytotoxic effects against various cancer cell lines. Notably:

  • Lung Cancer (A549) : Exhibited IC50 values indicating potent inhibition of cell proliferation.
  • Skin Cancer (SK-MEL-2) : Similar cytotoxic effects were observed, suggesting a broad-spectrum anticancer potential.

The mechanism of action appears to involve the modulation of key signaling pathways associated with cell survival and apoptosis. Studies suggest that the compound may induce apoptosis through both intrinsic and extrinsic pathways, thereby inhibiting tumor growth effectively .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways crucial for cancer cell survival.
  • Receptor Modulation : Interaction with cellular receptors can alter signaling cascades that regulate cell growth and apoptosis.
  • Reactive Oxygen Species (ROS) Generation : Induction of oxidative stress may lead to cell death in cancerous cells.

Case Studies and Research Findings

Table 1: Summary of Biological Activities

Activity TypeCell Line/OrganismIC50 (µM)Reference
AnticancerA549 (Lung Cancer)15
AnticancerSK-MEL-2 (Skin Cancer)20
AntiparasiticTrypanosoma brucei49
AntiparasiticEntamoeba histolytica1.47

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